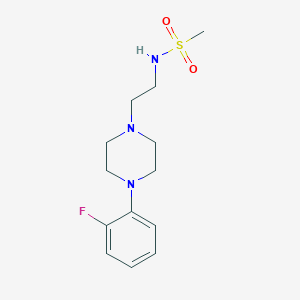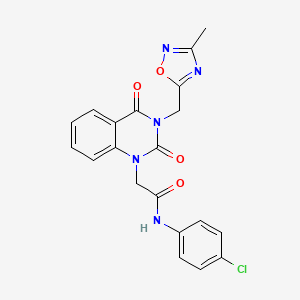
N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Research has synthesized a series of compounds, including those related to the specified chemical structure, demonstrating significant antimicrobial and anticancer activities. These compounds were evaluated for their effectiveness against various microbial strains and cancer cell lines, showing promise as leads for drug development. The studies incorporate molecular docking to predict how these compounds interact with biological targets, aiding in the rational design of new therapeutics (Mehta et al., 2019; Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Further studies on quinazolinone-1,3,4-oxadiazole conjugates have revealed their cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa. These compounds exhibit remarkable cytotoxic activity, highlighting their potential in cancer therapy. Modifications to the quinazolinone ring, such as the introduction of a propyl moiety, have shown to improve cytotoxic activity, suggesting the importance of structural optimization for enhanced efficacy (Hassanzadeh et al., 2019).
Antihistaminic Activity
The synthesis of derivatives containing N-heteryl moiety has been reported, with some compounds displaying in vitro antihistaminic activity. This suggests the potential application of these compounds in treating allergic reactions by modulating histamine receptors (Rao & Reddy, 1994).
Antiviral Efficacy
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice. This indicates the compound's potential in treating viral encephalitis, a severe condition that affects the central nervous system (Ghosh et al., 2008).
Novel Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. Such studies contribute to the discovery of new antimicrobial agents that could address the growing problem of antibiotic resistance (Desai et al., 2007).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-12-22-18(30-24-12)11-26-19(28)15-4-2-3-5-16(15)25(20(26)29)10-17(27)23-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKINFSNKDIHRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
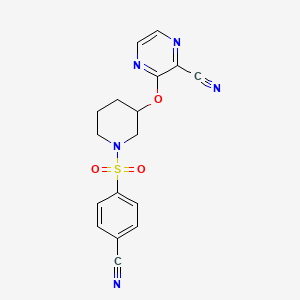
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

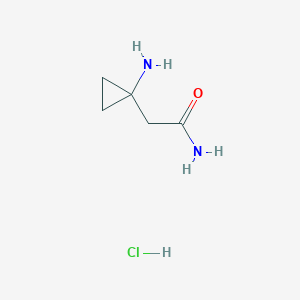
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
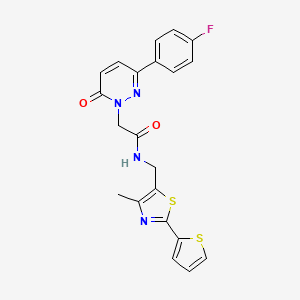
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)


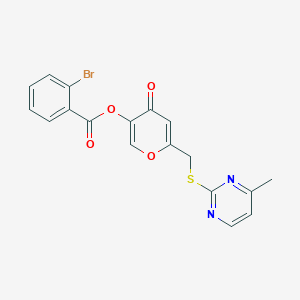
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

